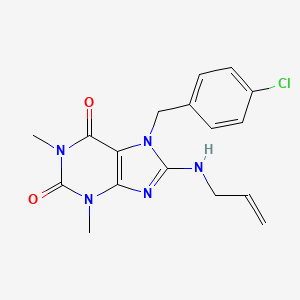

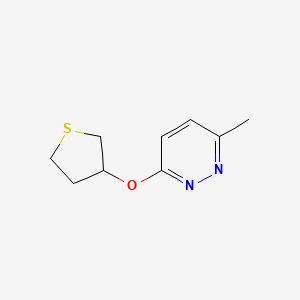

![molecular formula C12H16ClN3O B2630164 (1-[1-(4-Methoxyphenyl)-1H-pyrazol-4-YL]ethyl)amine hydrochloride CAS No. 1049792-52-0](/img/structure/B2630164.png)

(1-[1-(4-Methoxyphenyl)-1H-pyrazol-4-YL]ethyl)amine hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(1-[1-(4-Methoxyphenyl)-1H-pyrazol-4-YL]ethyl)amine hydrochloride, also known as 1-(Phenylmethyl)-4-methoxy-1H-pyrazole hydrochloride, is a type of amine hydrochloride that has been studied for its numerous applications in scientific research. It is a white crystalline solid that is soluble in water, ethanol, and other organic solvents. This compound has been used in the synthesis of various compounds, and has also been used in laboratory experiments for its biochemical and physiological effects.

Aplicaciones Científicas De Investigación

- Tryptoline Derivatives : The compound serves as a precursor for synthesizing tryptoline derivatives. Tryptoline derivatives exhibit diverse biological activities, including anti-HIV, anti-inflammatory, anti-leishmanial, anti-trypanosomal, and anti-tumor effects . Researchers explore modifications at positions 1 and 3 of the tryptoline skeleton to enhance bioactivity.

- Imidazole Derivatives : By functionalizing the 4-methoxyacetophenone moiety, researchers can create imidazole derivatives. These compounds have potential as antiviral agents .

- Enantiopure (S)-1-(4-Methoxyphenyl) Ethanol : Lactobacillus senmaizuke, a whole-cell biocatalyst, can asymmetrically reduce 4-methoxyacetophenone to produce (S)-1-(4-methoxyphenyl) ethanol. Optimization of incubation conditions (pH, agitation speed, temperature) enhances the yield of this chiral alcohol .

- Cell Viability and Stereochemistry : Researchers have investigated the cytotoxicity of 4-methoxyacetophenone derivatives on HeLa cells. The stereochemistry of the synthesized compounds significantly influences cell viability .

- Tetrahydro-β-Carboline Alkaloids : The compound belongs to the tetrahydro-β-carboline alkaloid family. These alkaloids occur naturally and exhibit various bioactivities. Researchers study their synthesis and potential applications .

Organic Synthesis and Medicinal Chemistry

Antiviral Agents

Biocatalysis and Asymmetric Reduction

Cytotoxicity Studies

Natural Product Synthesis

Propiedades

IUPAC Name |

1-[1-(4-methoxyphenyl)pyrazol-4-yl]ethanamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3O.ClH/c1-9(13)10-7-14-15(8-10)11-3-5-12(16-2)6-4-11;/h3-9H,13H2,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSDZABAZZCBYKG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CN(N=C1)C2=CC=C(C=C2)OC)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.73 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-chloro-2-methylphenyl)-2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamide](/img/structure/B2630087.png)

![2-[(2-Methylpropan-2-yl)oxycarbonylamino]adamantane-1-carboxylic acid](/img/structure/B2630088.png)

![2-(4-chlorophenoxy)-N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)acetamide](/img/structure/B2630092.png)

![4-[bis(2-cyanoethyl)sulfamoyl]-N-(6-bromo-3-methyl-1,3-benzothiazol-2-ylidene)benzamide](/img/structure/B2630094.png)

![5-Methyl-1-[(3-methylphenyl)methyl]-3-nitropyrazole](/img/structure/B2630095.png)

![5-chloro-N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-2-methoxybenzamide](/img/structure/B2630102.png)